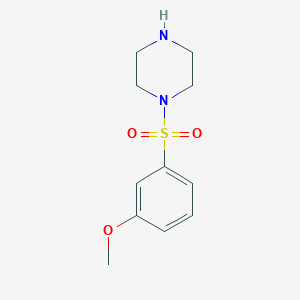![molecular formula C11H19N3O2 B13888335 3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxan-2-yloxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The oxan-2-yloxyethyl group can be introduced through etherification reactions using oxan-2-ol and suitable alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques would be tailored to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazolidine.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-(oxan-2-yloxy)pyrazole
- 5-methyl-2-(oxan-2-yloxy)pyrazole
- 3-amino-5-methylpyrazole
Uniqueness
5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine is unique due to the specific combination of substituents on the pyrazole ring, which can impart distinct chemical and biological properties. The presence of the oxan-2-yloxyethyl group may enhance its solubility and bioavailability, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
5-methyl-2-[2-(oxan-2-yloxy)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3O2/c1-9-8-10(12)14(13-9)5-7-16-11-4-2-3-6-15-11/h8,11H,2-7,12H2,1H3 |
Clé InChI |
VTSWBWLEJSHTAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)N)CCOC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)

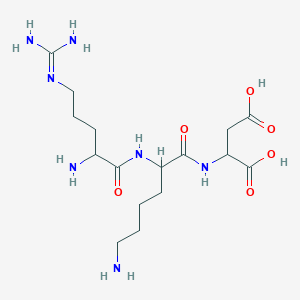

![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
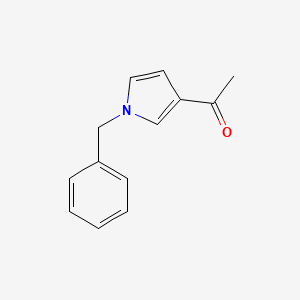

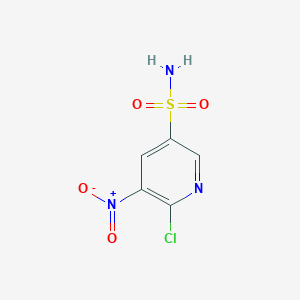

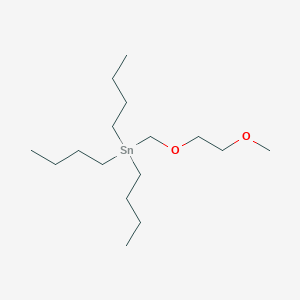
![2-[2-(Aminomethyl)phenoxy]-N-ethylacetamide](/img/structure/B13888344.png)
